Ethyl 4-amino-3-nitrobenzoate
Overview
Description
Ethyl 4-amino-3-nitrobenzoate is a chemical compound with the molecular formula C9H10N2O4 . It has a molecular weight of 210.19 g/mol . The IUPAC name for this compound is ethyl 4-amino-3-nitrobenzoate .
Synthesis Analysis
The synthesis of Ethyl 4-amino-3-nitrobenzoate can be achieved through a two-step process. The first step involves the esterification of p-nitro benzoic acid to its ethyl ester, followed by the reduction of the nitro group . Alternatively, the process can start with the reduction of the nitro group leading to p-amino benzoic acid, followed by the formation of the related ethyl ester product .Molecular Structure Analysis
The molecular structure of Ethyl 4-amino-3-nitrobenzoate includes a benzene ring substituted with an amino group at the 4th position and a nitro group at the 3rd position . The benzene ring is also substituted with an ester group, which includes an ethyl group .Chemical Reactions Analysis
The chemical reactions involving Ethyl 4-amino-3-nitrobenzoate primarily include its synthesis reactions. As mentioned earlier, it can be synthesized either by esterification of p-nitro benzoic acid followed by nitro reduction, or by nitro reduction leading to p-amino benzoic acid, followed by formation of the related ethyl ester product .Physical And Chemical Properties Analysis
Ethyl 4-amino-3-nitrobenzoate has a molecular weight of 210.19 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 5 . The compound has a rotatable bond count of 3 . The exact mass and the monoisotopic mass of the compound are 210.06405680 g/mol . The topological polar surface area of the compound is 98.1 Ų . The heavy atom count of the compound is 15 .Scientific Research Applications
Nonlinear Optical Properties
Ethyl 4-amino-3-nitrobenzoate, as part of synthesized chromophores, has been studied for its nonlinear optical properties. Research has shown that certain derivatives of this compound exhibit significant two-photon absorption cross-sections and fluorescence when exposed to laser irradiation, making them potentially useful in optical applications (Yan, 2003).
Anti-Cancer Activity
A derivative of 4-(methylamino)-3-nitrobenzoic acid, closely related to ethyl 4-amino-3-nitrobenzoate, has been synthesized and shown to exhibit in vitro anti-cancer activity against human gastric cancer cell lines (L.-Z. Liu et al., 2019). This highlights its potential in medicinal chemistry, particularly in developing anti-cancer therapies.
Synthesis Technology
The synthesis technology involving ethyl 4-amino-3-nitrobenzoate derivatives has been optimized for higher yield and industrial scalability. Studies have focused on improving synthesis methods, like the hydrazine hydrate reduction method, to achieve stable, simple, and high-yield processes suitable for large-scale production (Fang Qiao-yun, 2012).
Impurity Determination in Pharmaceutical Intermediates
Research has also been conducted on identifying and analyzing impurities in compounds related to ethyl 4-amino-3-nitrobenzoate, which are intermediates in the synthesis of certain drugs. This is crucial for ensuring the quality and safety of pharmaceutical products (Yao Jun-hua, 2007).
Pharmaceutical Applications
Ethyl 4-amino-3-nitrobenzoate derivatives have been studied for their application in the pharmaceutical industry. For example, the synthesis of benzocaine, a local anesthetic, involves the reduction and esterification of compounds related to ethyl 4-amino-3-nitrobenzoate (A. D. S. França et al., 2020).
Catalytic Transfer Hydrogenation
The compound has been used in studies focusing on catalytic transfer hydrogenation, a process important in chemical synthesis and pharmaceutical manufacturing. This research enhances our understanding of catalytic reactions and their applications in synthesizing various compounds (L. Zhang, 2013).
Synthesis of Dabigatran Etexilate
Research on the synthesis of Dabigatran Etexilate, an anticoagulant medication, has involved derivatives of ethyl 4-amino-3-nitrobenzoate. This highlights the compound's role in synthesizing medically significant drugs (Chen Guohua, 2013).
Safety And Hazards
Ethyl 4-amino-3-nitrobenzoate may cause skin irritation and serious eye irritation . It may also cause an allergic skin reaction . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray of the compound . Protective clothing, gloves, and eye/face protection should be worn when handling the compound .
properties
IUPAC Name |
ethyl 4-amino-3-nitrobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O4/c1-2-15-9(12)6-3-4-7(10)8(5-6)11(13)14/h3-5H,2,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPCYANYWTUCLMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50998206 | |
Record name | Ethyl 4-amino-3-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50998206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-amino-3-nitrobenzoate | |
CAS RN |
76918-64-4 | |
Record name | Benzoic acid, 4-amino-3-nitro-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=76918-64-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 3-nitro-4-aminobenzoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076918644 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl 4-amino-3-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50998206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 3-nitro-4-aminobenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.413 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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